

Technical Monograph: Physicochemical Profiling of 3-(4-Chlorophenoxy)propanenitrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propanenitrile

CAS No.: 46125-42-2

Cat. No.: B1360037

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Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS: 46125-42-2) acts as a critical

synthone in organic synthesis, bridging phenolic precursors to complex aliphatic nitriles. Characterized by its cyanoethyl moiety, it serves as a masked carboxylic acid or amine equivalent, offering a robust pathway for introducing 3-carbon linkers into pharmaceutical scaffolds.[1] Its stability and predictable reactivity via Michael addition make it a staple in the synthesis of chromanones, agrochemicals, and potential muscle relaxant analogs.[1]

Molecular Architecture & Identification

This compound belongs to the class of phenoxyalkylnitriles, featuring a para-chlorinated aromatic ring linked via an ether bond to a propionitrile chain.[1]

Identifier	Value
IUPAC Name	3-(4-Chlorophenoxy)propanenitrile
Common Name	-(p-Chlorophenoxy)propionitrile
CAS Registry Number	46125-42-2 (Note: CAS 32450-38-3 is occasionally misattributed in secondary literature)
Molecular Formula	
Molecular Weight	181.62 g/mol
SMILES	<chem>Clc1ccc(OCCC#N)cc1</chem>
InChI Key	VXQTYNBQJWQYQJ-UHFFFAOYSA-N

Thermodynamic & Physical Constants

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

Property	Value / Range	Condition / Method
Physical State	Crystalline Solid	Standard Temperature & Pressure (STP)
Appearance	Off-white to white needles	Recrystallized from EtOH/Water
Melting Point	46 – 49 °C	Experimental (Lit.) [1]
Boiling Point	125 – 128 °C	@ 0.2 Torr (Vacuum Distillation)
Density	g/cm ³	Predicted (Advanced Chemistry Development)
LogP (Octanol/Water)	~2.35	Lipophilic; low aqueous solubility
Flash Point	>110 °C	Closed Cup (Estimated)

Synthesis & Reaction Pathways

The industrial and laboratory standard for synthesizing **3-(4-Chlorophenoxy)propanenitrile** is the Cyanoethylation of 4-chlorophenol via a base-catalyzed Michael Addition.

Mechanistic Pathway (Michael Addition)

The reaction proceeds through the nucleophilic attack of the phenoxide ion (generated in situ) on the

-carbon of acrylonitrile.[1] The electron-withdrawing nitrile group activates the alkene, facilitating the addition.[1]



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Figure 1: Base-catalyzed Michael addition mechanism for the synthesis of **3-(4-Chlorophenoxy)propanenitrile**.

Experimental Protocol

Objective: Synthesis of **3-(4-Chlorophenoxy)propanenitrile** (10 mmol scale).

- Reagent Prep: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (1.28 g, 10 mmol) in Acrylonitrile (2.65 g, 50 mmol). Note: Acrylonitrile is used in excess to drive the equilibrium and acts as the solvent.[1]
- Catalysis: Add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 mL) dropwise.
 - Why Triton B? It is a lipophilic phase-transfer catalyst that effectively solubilizes the phenoxide anion in the organic phase, enhancing reaction kinetics compared to inorganic bases like NaOH.[1]
- Reflux: Heat the mixture to reflux (approx. 77 °C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
- Workup:
 - Cool to room temperature.[1]
 - Evaporate excess acrylonitrile under reduced pressure (Rotavap).
 - Dissolve residue in Dichloromethane (DCM) and wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol. Crucial Step: Unreacted phenol is the primary impurity.[1]
 - Wash with brine, dry over anhydrous

, and concentrate.[1]
- Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

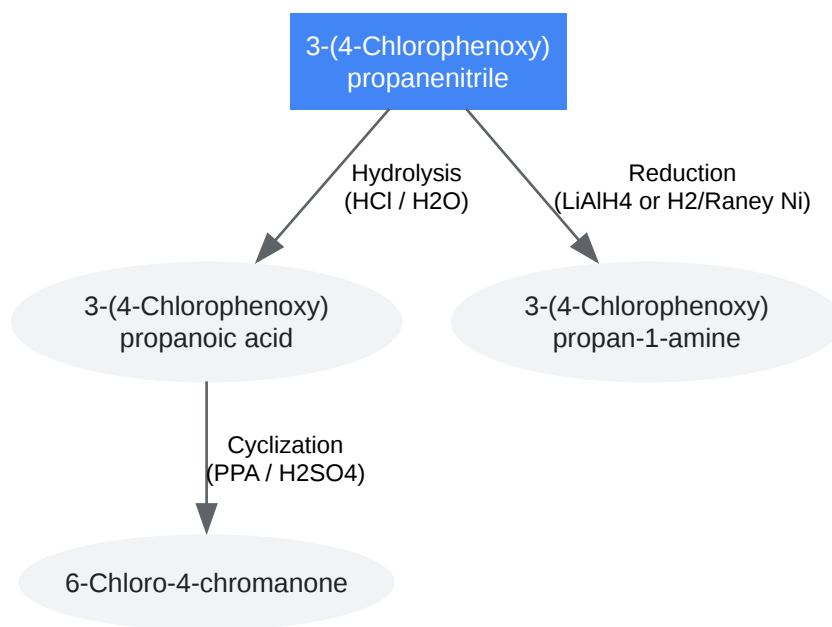
Spectroscopic Characterization

Validation of the structure relies on identifying the distinct nitrile handle and the ether linkage.[1]

Method	Characteristic Signal	Assignment / Interpretation
IR (ATR)		C≡N Stretch (Sharp, diagnostic)
	C–O–C Stretch (Aryl alkyl ether)	
H NMR (400 MHz,)	ppm (m, 4H)	Aromatic protons (AA'BB' system characteristic of para-substitution)
	ppm (t, Hz, 2H)	(Deshielded by oxygen)
	ppm (t, Hz, 2H)	(Adjacent to nitrile)
MS (EI)		Molecular ion peak
	Loss of fragment (Tropylium-like rearrangement)	

Applications in Drug Discovery

The compound serves as a versatile "masked" functional group.[1] The nitrile moiety is robust during many transformations but can be selectively activated.[1]



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Figure 2: Divergent synthetic utility of the nitrile core in pharmaceutical intermediate synthesis.

- Hydrolysis to Carboxylic Acids: Acidic hydrolysis (HCl) yields 3-(4-chlorophenoxy)propanoic acid, a precursor for herbicide analogs (related to 2,4-D) and chromanones.[1]
- Reduction to Amines: Catalytic hydrogenation or Lithium Aluminum Hydride (LiAlH₄) reduction yields the primary amine, used in synthesizing CNS-active agents.[1]
- Heterocycle Formation: Cyclization of the hydrolyzed acid derivative using Polyphosphoric Acid (PPA) yields 6-chloro-4-chromanone, a scaffold in flavonoid research.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin (Oral), Irritant.[1]

- Nitrile Hazards: Although less volatile than acetonitrile, the compound can metabolize to release cyanide ions in vivo.[1] Treat ingestion as a cyanide exposure risk.
- Handling: Use only in a fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles.

- Spill Protocol: Isolate the area.[1] Absorb with inert material (vermiculite). Do not flush into drains; nitriles are toxic to aquatic life.[1]
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidative degradation or hydrolysis.[1]

References

- National Center for Biotechnology Information. (2026).[2] PubChem Compound Summary for CAS 46125-42-2. Retrieved February 2, 2026, from [\[Link\]](#)[1]
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- 2. CAS Common Chemistry [\[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
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